molecular formula C25H28N6O5 B11205267 5-amino-1-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

5-amino-1-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11205267
M. Wt: 492.5 g/mol
InChI Key: VRALTSZDLBVSBG-UHFFFAOYSA-N
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Description

5-amino-1-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor such as a 2-amino-2-oxazoline derivative.

    Attachment of the Phenyl Groups: The phenyl groups with ethoxy and methoxy substituents are introduced via electrophilic aromatic substitution reactions.

    Formation of the Triazole Ring:

    Final Coupling: The final coupling step involves the attachment of the carboxamide group to the triazole ring, typically through an amide bond formation reaction using reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the nitro groups (if present) or the oxazole ring, potentially leading to the formation of amines or reduced heterocycles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions, receptor binding, and cellular uptake mechanisms. Its diverse functional groups make it a versatile tool for investigating biological processes.

Medicine

In medicinal chemistry, this compound holds potential as a lead compound for drug development. Its structure suggests possible interactions with various biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-amino-1-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s diverse functional groups allow it to engage in various types of chemical interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Uniqueness

The uniqueness of 5-amino-1-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H28N6O5

Molecular Weight

492.5 g/mol

IUPAC Name

5-amino-1-[[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-[(4-methoxyphenyl)methyl]triazole-4-carboxamide

InChI

InChI=1S/C25H28N6O5/c1-5-35-20-11-8-17(12-21(20)34-4)25-28-19(15(2)36-25)14-31-23(26)22(29-30-31)24(32)27-13-16-6-9-18(33-3)10-7-16/h6-12H,5,13-14,26H2,1-4H3,(H,27,32)

InChI Key

VRALTSZDLBVSBG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NCC4=CC=C(C=C4)OC)N)OC

Origin of Product

United States

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